molecular formula C13H13NO5 B2575952 2-((2-Carboxycyclopropyl)carbonylamino)-3-methylbenzoic acid CAS No. 1022401-28-0

2-((2-Carboxycyclopropyl)carbonylamino)-3-methylbenzoic acid

Cat. No.: B2575952
CAS No.: 1022401-28-0
M. Wt: 263.249
InChI Key: QTRSAWWYGGBDAR-UHFFFAOYSA-N
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Description

2-((2-Carboxycyclopropyl)carbonylamino)-3-methylbenzoic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, a carboxyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Carboxycyclopropyl)carbonylamino)-3-methylbenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where an alkene is reacted with a carbene precursor under specific conditions.

    Introduction of the carboxyl group: This step involves the oxidation of an intermediate compound to introduce the carboxyl group.

    Coupling with the benzoic acid moiety: The final step involves coupling the cyclopropyl-containing intermediate with a benzoic acid derivative under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((2-Carboxycyclopropyl)carbonylamino)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxyl group can be further oxidized to form different derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-((2-Carboxycyclopropyl)carbonylamino)-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-((2-Carboxycyclopropyl)carbonylamino)-4-methylbenzoic acid: Similar structure but with a different position of the methyl group.

    2-((2-Carboxycyclopropyl)carbonylamino)-3-ethylbenzoic acid: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

2-((2-Carboxycyclopropyl)carbonylamino)-3-methylbenzoic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of the cyclopropyl group adds strain to the molecule, making it more reactive in certain conditions.

Properties

IUPAC Name

2-[(2-carboxycyclopropanecarbonyl)amino]-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-6-3-2-4-7(12(16)17)10(6)14-11(15)8-5-9(8)13(18)19/h2-4,8-9H,5H2,1H3,(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRSAWWYGGBDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)NC(=O)C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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